6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449971
InChI: InChI=1S/C8H9ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol

6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC17449971

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
IUPAC Name 6-chloro-1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C8H9ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h4-5H,2-3H2,1H3
Standard InChI Key VKFJQPYAZVMXBZ-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CN=C(C=C21)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolo[3,2-c]pyridine system, where a pyrrole ring is fused to a pyridine moiety at the 3,2-c positions. Key substituents include:

  • Chlorine at the 6-position, enhancing electrophilic reactivity and binding affinity.

  • Methyl group at the 1-position, improving metabolic stability and modulating steric interactions .

The molecular formula is C<sub>8</sub>H<sub>9</sub>ClN<sub>2</sub>, with a molecular weight of 169.61 g/mol. Its planar bicyclic system enables π-stacking interactions with kinase ATP-binding sites, as confirmed by X-ray crystallography .

Spectroscopic and Physicochemical Properties

While explicit spectroscopic data (e.g., NMR, IR) are not provided in the cited sources, the compound’s solubility and stability profiles are inferred from structural analogs:

  • LogP: Estimated ~2.1 (moderate lipophilicity).

  • pKa: Pyridine nitrogen ≈ 4.5 (weakly basic) .

  • Stability: Susceptible to oxidation at the C2–C3 double bond in unsubstituted derivatives, mitigated by N-methylation .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives employs palladium-mediated cross-coupling and cyclization strategies. A representative pathway involves:

  • Sonogashira Coupling: Reaction of 4-amino-2-bromo-5-iodopyridine (9) with an alkyne (10) to form intermediate 11.

  • Domino Cyclization: Base-catalyzed ring closure to construct the pyrrolopyridine core.

  • Palladium-Mediated Substitution: Introduction of a C-6 aniline group via Buchwald-Hartwig amination .

Scheme 1: Simplified Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1Sonogashira CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, DIEA, THF65–78
2CyclizationK<sub>2</sub>CO<sub>3</sub>, MeOH, reflux70–85
3C-6 SubstitutionPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, dioxane55–68

Structural Modifications

Optimization efforts focused on:

  • N-1 Substitution: Introduction of a tert-butoxycarbonyl (Boc) group to enhance solubility and metabolic stability.

  • C-2 Functionalization: Pyrazole or oxazole moieties to improve kinase selectivity and reduce oxidation susceptibility .

Biological Activity and Mechanism of Action

MPS1 Kinase Inhibition

MPS1, a serine/threonine kinase critical for spindle assembly checkpoint (SAC) signaling, is a validated oncology target. The compound inhibits MPS1 via:

  • ATP-Binding Site Interaction: Hydrogen bonding between the pyrrolopyridine nitrogen and Gly605 backbone.

  • Activation Loop Stabilization: Induction of an inactive kinase conformation, occluding ATP and substrate binding .

Table 2: Biochemical and Cellular Potency

CompoundMPS1 IC<sub>50</sub> (μM)HCT116 GI<sub>50</sub> (μM)Selectivity (CDK2 IC<sub>50</sub>, μM)
80.0250.550.043
290.121.2>10
650.0040.16>100

Selectivity Profiling

Kinome-wide screening (468 kinases) revealed >100-fold selectivity for MPS1 over Aurora A/B, CDK2, and PLK1, minimizing off-target toxicity .

Pharmacokinetic and Preclinical Profiles

In Vitro ADME Properties

Table 3: Metabolic Stability and Permeability

ParameterMouse Liver Microsomes (% Turnover)Caco-2 P<sub>app</sub> (×10<sup>−6</sup> cm/s)
8994.2
29728.7
654512.4

In Vivo Pharmacokinetics

Table 4: Rodent PK Parameters for Compound 65

Speciest<sub>1/2</sub> (h)Cl (mL/min/kg)V<sub>d</sub> (L/kg)F (%)
Mouse4.223.82.383
Rat3.17.041.7532

Oral bioavailability exceeding 80% in mice supports its utility for in vivo studies .

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